molecular formula C12H14ClN3O2S B1432405 (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol CAS No. 1032758-44-3

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Cat. No.: B1432405
CAS No.: 1032758-44-3
M. Wt: 299.78 g/mol
InChI Key: RHMSANMYURTZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with chloro, methyl, morpholine, and hydroxymethyl groups. Its molecular formula is C₁₂H₁₄ClN₃O₂S (calculated molecular weight: 299.78 g/mol), differing from the structurally similar "(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol" (C₁₁H₁₂ClN₃O₂S, 285.75 g/mol) by the addition of a methyl group at the 7-position of the thieno[3,2-d]pyrimidine scaffold . This modification enhances lipophilicity and may influence binding interactions in biological systems. The compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting EGFR and HER2 pathways .

Properties

IUPAC Name

(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMSANMYURTZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-carbaldehyde

A key method for preparing (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol involves the reduction of the corresponding aldehyde precursor at the 6-position of the thienopyrimidine ring:

  • Procedure:
    The aldehyde intermediate (compound 5 in some literature) is dissolved in dry methanol at low temperature (around −10°C). Sodium borohydride is added gradually as the reducing agent. The reaction mixture is stirred at −10°C for approximately 1 hour.

  • Workup:
    After completion, the reaction mixture is concentrated under reduced pressure and poured into water, causing the product to precipitate as a white solid. The precipitate is filtered, washed with water, and dried at room temperature.

  • Yield and Purity:
    This method yields the desired alcohol with high efficiency, typically around 90% or higher, with melting points reported near 184–186°C. Mass spectrometry confirms the molecular ion peaks corresponding to the product.

Step Reagents & Conditions Outcome
Reduction Sodium borohydride, dry methanol, −10°C, 1 h Conversion of aldehyde to alcohol
Isolation Concentration, water precipitation, filtration White solid, 92% yield

This reduction is highly selective and mild, preserving other sensitive functionalities such as the chloro and morpholine substituents.

Nucleophilic Substitution on the 2-Chloro Position

The chlorine atom at the 2-position of the thienopyrimidine ring is reactive towards nucleophilic substitution, allowing for functionalization or further derivatization:

  • Substitution Reagents:
    Common nucleophiles include amines such as morpholine, which can displace the chlorine to form 4-morpholinyl derivatives.

  • Reaction Conditions:
    Typically carried out under reflux in polar aprotic solvents or methanol, sometimes with base catalysis to facilitate substitution.

  • Outcome:
    This step is integral in constructing the morpholine-substituted intermediate, which is then further transformed to the methanol derivative.

This substitution is a critical step in the synthetic pathway leading to the target compound and related analogs.

Cyclization and Ring Construction

The thieno[3,2-d]pyrimidine ring system is constructed through cyclization reactions involving appropriate precursors:

  • Approach:
    Starting from substituted thiophene derivatives, pyrimidine rings are formed by condensation with amidine or related nitrogen sources.

  • Significance:
    This step establishes the heterocyclic core essential for the biological activity and chemical properties of the final compound.

  • Optimization:
    Conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity.

While specific details for the title compound's cyclization are less documented, this general strategy is standard in thienopyrimidine synthesis.

Oxidation and Reduction Reactions for Functional Group Interconversion

The compound can undergo various redox transformations to modify functional groups:

  • Oxidation:
    Agents like hydrogen peroxide or potassium permanganate can oxidize the methanol group to aldehydes or acids, if desired.

  • Reduction:
    Sodium borohydride or lithium aluminum hydride can reduce aldehydes or ketones to alcohols, as demonstrated in the key reduction step.

These reactions provide flexibility for synthesizing derivatives and intermediates related to the target molecule.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization Condensation of thiophene derivatives with amidines Thieno[3,2-d]pyrimidine core Optimized for ring formation
2 Nucleophilic substitution Morpholine, reflux, polar aprotic solvent 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine Key intermediate
3 Reduction Sodium borohydride, dry methanol, −10°C This compound High yield (ca. 92%)
4 Optional oxidation/reduction H2O2, KMnO4 or LiAlH4 Various oxidized or reduced derivatives For derivative synthesis

Detailed Research Findings

  • The reduction step using sodium borohydride is highly efficient and selective, avoiding side reactions on the heterocyclic core or morpholine ring.

  • The nucleophilic substitution at the 2-chloro position is a versatile reaction enabling the introduction of morpholine, which is crucial for the compound's biological activity profile.

  • The synthetic routes are scalable and reproducible, suitable for producing gram-scale quantities for research and potential pharmaceutical development.

  • Analytical data including melting points, mass spectrometry (ESI-MS), and chromatographic purity confirm the identity and quality of the final compound.

Concluding Remarks

The preparation of this compound is primarily achieved through a sequence of cyclization, nucleophilic substitution, and selective reduction steps. The reduction of the aldehyde precursor with sodium borohydride in methanol at low temperature is a cornerstone method, providing high yields of the target alcohol. The synthetic strategy is well-established, supported by detailed experimental procedures and analytical characterization, making it a reliable approach for producing this compound for further scientific and medicinal research.

Chemical Reactions Analysis

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of key biological processes, making the compound a potential therapeutic agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares its core structure with several derivatives, differing primarily in substituents and their positions. Key analogues and their properties are summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Relevance
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol 17573-84-1 C₁₁H₁₂ClN₃O₂S 285.75 Lacks 7-methyl group Intermediate for bromination (e.g., PBr₃ reaction to introduce reactive handles)
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine 955979-15-4 C₁₂H₁₆ClN₅OS 313.80 Methanol replaced by N-methylaminomethyl group Improved blood-brain barrier penetration in CNS-targeted therapies
4-Chlorothieno[3,2-d]pyrimidine 16269-66-2 C₆H₃ClN₂S 170.62 Simplified scaffold lacking morpholine and hydroxymethyl substituents Base structure for SAR studies in anticancer agents
(5-(4-(3-Chloro-4-(3-fluorobenzyloxy)phenylamino)thieno[3,2-d]pyrimidin-6-yl)furan-2-yl)methanol N/A C₂₃H₁₇ClFN₅O₃S 513.92 Furan-methanol substituent; additional fluorobenzyloxy group Dual EGFR/HER2 inhibitor with IC₅₀ < 100 nM

Biological Activity

Overview

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure includes a thieno[3,2-d]pyrimidine core, a methanol group, a chlorine atom, a methyl group, and a morpholine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment.

Enzyme Inhibition

Research indicates that this compound inhibits specific enzymes critical in cellular processes. Notably, it has been shown to inhibit Enhancer of Zeste Homolog 2 (EZH2) , an enzyme involved in gene expression regulation. This inhibition can lead to altered cellular signaling pathways and gene expression profiles, which are crucial in cancer biology.

Cellular Effects

The compound exhibits significant effects on various cell types. Studies have demonstrated that it can influence cellular metabolism and function by modulating critical signaling pathways. For instance, it has been observed to induce apoptosis in cancer cell lines such as U87MG glioblastoma cells through the suppression of key survival pathways .

Molecular Mechanisms

At the molecular level, this compound interacts with various biomolecules. Its binding affinity to specific enzymes and receptors leads to their inhibition or activation. The compound's mechanism of action may involve:

  • Inhibition of cell proliferation : By interfering with growth factor signaling.
  • Induction of apoptosis : Through modulation of apoptotic pathways and enhancement of pro-apoptotic factors like Smac.

Dosage Effects in Animal Models

In vivo studies have shown that the biological activity of this compound varies with dosage. Higher concentrations have been linked to increased cytotoxicity against tumor cells while lower doses may exhibit less pronounced effects. This dosage-dependent activity highlights the importance of optimizing therapeutic regimens for potential clinical applications.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting various diseases.
  • Cancer Research : Investigated for its potential in inhibiting tumor growth and metastasis.
  • Biochemistry : Used to study enzyme interactions and cellular mechanisms.

Case Study 1: Anticancer Activity in U87MG Cells

A study focusing on the effects of this compound on U87MG glioblastoma cells revealed significant cytotoxicity. The compound was found to induce apoptosis and inhibit cell migration through downregulation of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Parameter Control Treatment (10 µM) Treatment (20 µM)
Cell Viability (%)1007045
Apoptosis Rate (%)53055
MMP Activity (U/ml)1006035

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that treatment with this compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins. This shift supports the compound's role as a potential therapeutic agent in oncology by promoting cell death in malignant cells .

Q & A

Basic: What are the recommended synthetic routes for (2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol?

Methodological Answer:
Synthesis typically involves multi-step reactions under controlled conditions. For analogous compounds, a common approach includes:

  • Step 1: Formation of the pyrimidine core via condensation of thiophene derivatives with substituted guanidines or amidines under reflux in ethanol .
  • Step 2: Chlorination at the 2-position using POCl₃ or PCl₅, followed by morpholine substitution at the 4-position via nucleophilic aromatic substitution (SNAr) .
  • Step 3: Introduction of the hydroxymethyl group at the 6-position through a Vilsmeier-Haack reaction or selective oxidation of a methyl precursor .
    Key Considerations:
  • Temperature control (e.g., reflux at 145°C for SNAr reactions) .
  • Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, especially for the morpholine and hydroxymethyl groups .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields during morpholine substitution?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or 1-butanol) to stabilize intermediates and enhance SNAr reactivity .
  • Catalysis: Add LiOH or K₂CO₃ to deprotonate morpholine, accelerating nucleophilic attack .
  • Kinetic Monitoring: Track reaction progress via TLC or in-situ IR to avoid over-chlorination or side-product formation .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Control Experiments: Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Analytical Cross-Validation: Compare HPLC and NMR data with published spectra to confirm structural consistency .
  • Statistical Reprodubility: Use ≥3 biological replicates and apply ANOVA to assess significance of activity variations .

Basic: What are the key structural analogs of this compound for comparative studies?

Methodological Answer:

Analog Substituent Variations Key Differences
4-Chloro-6-methylpyrimidin-2-ylmethanolLacks thieno and morpholine ringsReduced steric hindrance, simpler reactivity
4-Morpholinothieno[3,2-d]pyrimidinesVarying chloro/methyl positionsAltered electronic properties affecting target binding

Advanced: How does the hydroxymethyl group influence the compound’s pharmacokinetics?

Methodological Answer:

  • Solubility: The -CH₂OH group enhances aqueous solubility, critical for in-vivo bioavailability .
  • Metabolic Stability: Susceptible to oxidation (e.g., via CYP450 enzymes), necessitating prodrug strategies for sustained activity .
  • Structural Confirmation: Use X-ray crystallography or DFT calculations to model hydrogen-bonding interactions with biological targets .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • Chlorination Step: Use fume hoods and PPE (gloves, goggles) when handling POCl₃ due to corrosive and toxic fumes .
  • Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal .
  • Reaction Monitoring: Employ inert atmospheres (Ar/N₂) to prevent oxidation of sensitive intermediates .

Advanced: How can computational methods aid in predicting this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Model transition states for SNAr reactions to predict regioselectivity .
  • Molecular Dynamics (MD): Simulate binding affinity with kinase targets (e.g., PI3K/mTOR) to guide structural modifications .
  • ADMET Prediction: Tools like SwissADME assess absorption and toxicity risks early in development .

Advanced: What experimental limitations affect reproducibility in multi-step syntheses?

Methodological Answer:

  • Intermediate Isolation: Impure intermediates (e.g., from incomplete chlorination) propagate errors; use flash chromatography for purification .
  • Scale-Up Challenges: Exothermic reactions (e.g., morpholine substitution) require controlled heat dissipation to avoid runaway conditions .
  • Degradation Pathways: Monitor for hydrolytic cleavage of the morpholine ring under acidic conditions via LC-MS .

Basic: How is the compound’s stability assessed under storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
  • Light Sensitivity: UV-Vis spectroscopy to detect photodegradation; store in amber vials if susceptible .

Advanced: What structural features correlate with enhanced bioactivity in analogs?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Cl): Increase electrophilicity at the pyrimidine core, improving target binding .
  • Morpholine Ring: Enhances solubility and acts as a hydrogen-bond acceptor in kinase inhibition .
  • Thieno-Pyrimidine Fusion: Rigid planar structure improves π-π stacking with aromatic residues in active sites .

Advanced: How are kinetic studies designed to evaluate reaction mechanisms?

Methodological Answer:

  • Rate Determination: Use pseudo-first-order conditions with excess nucleophile (morpholine) to isolate SNAr kinetics .
  • Activation Energy: Calculate via Arrhenius plots from rate constants at 100–160°C .
  • Isotope Labeling: ¹⁸O labeling in hydroxymethyl groups to track oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Reactant of Route 2
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.